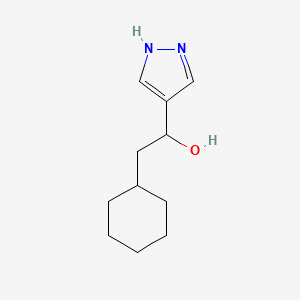

2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-cyclohexyl-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C11H18N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h7-9,11,14H,1-6H2,(H,12,13) |

InChI Key |

WXYCOQYPMUERER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(C2=CNN=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Cyclohexyl 1 1h Pyrazol 4 Yl Ethan 1 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of 2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol, distinct signals would be expected for each unique proton environment. The protons on the pyrazole (B372694) ring would typically appear in the aromatic region of the spectrum. nih.gov The proton attached to the alcohol-bearing carbon (the carbinol proton) would appear as a multiplet, with its chemical shift influenced by the neighboring cyclohexyl and pyrazole groups. The numerous protons of the cyclohexyl ring would likely appear as a complex series of overlapping multiplets in the upfield (aliphatic) region of the spectrum. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. One would expect to see distinct signals for the two sp²-hybridized carbons of the pyrazole ring, the sp³-hybridized carbon bearing the hydroxyl group, and the various sp³ carbons of the cyclohexyl ring. rsc.org The chemical shifts would confirm the presence of these different structural motifs.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to assemble the structure. COSY would reveal proton-proton coupling relationships, for instance, connecting the carbinol proton to the adjacent protons on the cyclohexyl ring. HSQC would correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H NMR Chemical Shift Regions for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole C-H | ~7.5 - 8.0 | Singlet / Doublet |

| Pyrazole N-H | Broad, variable | Singlet |

| Carbinol C-H | ~3.5 - 4.5 | Multiplet |

| Hydroxyl O-H | Broad, variable | Singlet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. mdpi.com Another key feature would be a sharp band around 3100-3150 cm⁻¹ corresponding to the N-H stretch of the pyrazole ring. mdpi.com Absorptions in the 2850-3000 cm⁻¹ range would confirm the presence of C-H bonds from the cyclohexyl and ethyl bridge moieties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring, being an aromatic heterocycle, would be the primary chromophore. One would expect to observe absorption maxima (λ_max) in the UV region, typically below 300 nm, corresponding to π→π* transitions within the heterocyclic ring system. mdpi.com The presence of the alcohol and cyclohexyl groups (auxochromes) would likely cause minor shifts in the absorption wavelength and intensity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Molecular Ion: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₁H₁₈N₂O). High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. nih.gov

Fragmentation Pattern: The fragmentation of the molecular ion provides clues to the structure. Common fragmentation pathways for an alcohol like this would include the loss of a water molecule (M-18), which is often a stable neutral loss. libretexts.org Alpha-cleavage, the breaking of the bond between the carbinol carbon and the cyclohexyl ring, would also be a likely event, leading to significant fragment ions. libretexts.org The pyrazole ring itself can undergo characteristic ring-opening and fragmentation pathways. researchgate.net Analysis of these fragments helps to piece together the molecular structure.

Table 2: Potential Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Identity | Fragmentation Pathway |

|---|---|---|

| M⁺ | Molecular Ion | - |

| M-18 | [M-H₂O]⁺ | Loss of water |

| M-83 | [M-C₆H₁₁]⁺ | Alpha-cleavage, loss of cyclohexyl radical |

| 95 | [C₇H₉N₂]⁺ | Cleavage adjacent to the pyrazole ring |

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be grown into suitable single crystals, X-ray crystallography provides the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. nih.gov It would also reveal the conformation of the cyclohexyl ring (likely a chair conformation) and the relative orientation of the pyrazole and cyclohexyl substituents. nih.gov Furthermore, X-ray crystallography would elucidate intermolecular interactions, such as hydrogen bonding involving the alcohol's hydroxyl group and the pyrazole's N-H group, which dictate the crystal packing. mdpi.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Elucidation

The target molecule, this compound, possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. chemrxiv.org Since enantiomers interact differently with polarized light, VCD spectroscopy can be used to determine the absolute configuration (R or S) of a chiral molecule. researchgate.net The experimental VCD spectrum of an enantiomerically pure sample would be compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute stereochemistry. researchgate.net

Electronic Circular Dichroism (ECD): ECD is the equivalent technique in the UV-Vis range. It measures the differential absorption of left and right circularly polarized UV light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint for a specific enantiomer. Similar to VCD, comparing the experimental ECD spectrum to computationally predicted spectra is a powerful method for determining the absolute configuration of the chiral center.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

No specific studies using Density Functional Theory (DFT) or ab initio methods to calculate the molecular geometry and electronic structure of 2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol were found. Such calculations for other pyrazole (B372694) derivatives have been used to determine optimized geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding a molecule's reactivity and stability researchgate.netnih.govresearchgate.netnih.gov.

Molecular Docking Studies for Ligand-Target Interactions

There is no available research detailing molecular docking studies of this compound with any specific biological target. Molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Studies on other pyrazole-containing compounds have used this method to investigate interactions with targets like receptor tyrosine kinases, protein kinases, and cyclooxygenase enzymes, helping to elucidate potential mechanisms of action nih.govalrasheedcol.edu.iqresearchgate.net.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

Specific molecular dynamics (MD) simulations for this compound have not been published. MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes frontiersin.orgrsc.orgnih.gov. This methodology helps in understanding how a molecule like a pyrazole derivative might behave in a biological system, including its flexibility and binding stability.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Analytics

No QSAR models have been developed that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity ej-chem.org. These models are valuable for predicting the activity of new compounds and guiding the design of more potent molecules. Research on other pyrazole derivatives has utilized 2D and 3D-QSAR models to predict their potential as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) kinase nih.govnih.gov.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment (in silico)

In silico ADME prediction and drug-likeness assessments for this compound are not available in the reviewed literature. These computational assessments are critical in early-stage drug discovery to evaluate a compound's potential pharmacokinetic properties and its viability as a drug candidate. Parameters like Lipinski's rule of five are often calculated for novel series of compounds, including various pyrazole derivatives, to predict their oral bioavailability and drug-like characteristics biointerfaceresearch.commdpi.commspsss.org.ua.

Structure Activity Relationship Sar Studies of 2 Cyclohexyl 1 1h Pyrazol 4 Yl Ethan 1 Ol and Its Derivatives

Impact of Cyclohexyl Moiety Modifications on Biological Activity

The cyclohexyl group in 2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol is a key lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Modifications to this ring can alter its size, shape, and lipophilicity, thereby affecting how the molecule fits into and interacts with its biological target.

In studies of related pyrazole (B372694) derivatives, the substitution of a methyl group with a cycloalkyl moiety, such as cyclopropyl (B3062369) or cyclohexyl, has been shown to impact cannabinoid receptor binding and activity. For instance, in a series of tricyclic 1,4-dihydroindeno[1,2-c]pyrazoles, the introduction of a cyclopropyl or cyclohexyl group at the C6 position was investigated to evaluate its effect on cannabinoid receptor affinity. nih.gov This suggests that the cycloalkyl group plays a significant role in modulating the biological activity of these compounds.

Furthermore, research on Janus kinase (JAK) inhibitors has indicated that an alkyl or cycloalkyl group attached near the pyrazole moiety can be important for optimal potency. nih.gov These alkyl chains are thought to adopt conformations that allow other parts of the molecule to interact favorably with the target. nih.gov

The following table summarizes the impact of substituting a methyl group with a cycloalkyl group on the cannabinoid receptor affinity in a series of 1,4-dihydroindeno[1,2-c]pyrazole derivatives, which can provide insights into the potential effects of modifying the cyclohexyl group in this compound.

| Compound | Modification | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Lead Compound | 6-methyl | 1852 | 69 | nih.gov |

| Analog | 6-cyclopropyl | >40000 | 825 | nih.gov |

| Analog | 6-cyclohexyl | >10000 | 1500 | nih.gov |

This table is based on data from related tricyclic pyrazole compounds and is intended to be illustrative of the potential effects of cyclohexyl moiety modifications.

Influence of Pyrazole Ring Substitutions on Potency and Selectivity

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. nih.govmdpi.comresearchgate.net Modifications at the N1, C3, and C5 positions of the pyrazole ring can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are crucial for target interaction. researchgate.net

In the context of cannabinoid receptor antagonists, SAR studies of 1,5-diarylpyrazole derivatives have highlighted the importance of specific substitutions for potent and selective activity. nih.govelsevierpure.com These studies revealed that a para-substituted phenyl ring at the C5 position and a 2,4-dichlorophenyl substituent at the N1 position of the pyrazole ring are key structural requirements for high affinity for the brain cannabinoid CB1 receptor. nih.govelsevierpure.com

The nature of the substituent at the C5 position can significantly impact potency. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a p-iodophenyl group at the C5 position resulted in a highly potent compound. nih.gov This suggests that both the electronic nature and the size of the substituent are important for optimal interaction with the receptor.

The following table illustrates the effect of substitutions on the pyrazole ring on the CB1 receptor affinity of 1,5-diarylpyrazole derivatives.

| Compound | N1-Substituent | C5-Substituent | CB1 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| SR141716A (Lead) | 2,4-dichlorophenyl | 4-chlorophenyl | 1.8 | nih.gov |

| Analog 1 | 2,4-dichlorophenyl | 4-iodophenyl | 0.9 | nih.gov |

| Analog 2 | 2,4-dichlorophenyl | 4-bromophenyl | 1.2 | nih.gov |

| Analog 3 | 2,4-dichlorophenyl | 4-methylphenyl | 3.5 | nih.gov |

| Analog 4 | phenyl | 4-chlorophenyl | >1000 | nih.gov |

This table is based on data from 1,5-diarylpyrazole derivatives and illustrates the influence of pyrazole ring substitutions on biological activity.

Role of the Ethan-1-ol Linker in Biological Recognition

The ethan-1-ol linker in this compound provides a hydroxyl group and a flexible two-carbon chain connecting the pyrazole and cyclohexyl moieties. The hydroxyl group is a key functional group that can participate in hydrogen bonding interactions with biological targets, such as amino acid residues in the active site of an enzyme or the binding pocket of a receptor. nih.gov These hydrogen bonds can significantly contribute to the binding affinity and specificity of the molecule.

The length and flexibility of the linker are also important. A two-carbon linker allows for a degree of conformational freedom, enabling the cyclohexyl and pyrazole rings to adopt an optimal orientation for binding to the target. Altering the length of the linker, for example, by adding or removing a methylene (B1212753) group, could change the spatial relationship between these two key moieties and potentially disrupt favorable interactions with the biological target.

While specific studies on the ethan-1-ol linker of the title compound are scarce, the importance of hydroxyl groups and appropriate linkers is a well-established principle in drug design. For instance, in the development of kinase inhibitors, hydrogen bond interactions are often crucial for anchoring a ligand to the hinge region of the kinase. nih.gov

Stereochemical Implications for Biological Activity

The this compound molecule contains a chiral center at the carbon atom of the ethan-1-ol linker that is bonded to the hydroxyl group and the pyrazole ring. This means that the compound can exist as two enantiomers (R and S forms), which are non-superimposable mirror images of each other.

It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the two enantiomers. One enantiomer may bind to the target with high affinity and elicit a biological response, while the other may have lower affinity or even interact with a different target, potentially leading to off-target effects.

Therefore, the stereochemistry of this compound is expected to have a significant impact on its biological activity. The spatial arrangement of the cyclohexyl, pyrazole, and hydroxyl groups around the chiral center will determine how the molecule fits into its binding site. It is highly likely that one enantiomer will be more active than the other. For the development of this compound as a therapeutic agent, it would be essential to synthesize and test the individual enantiomers to determine which one possesses the desired pharmacological properties.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. semanticscholar.orgunivie.ac.at A pharmacophore model for this compound and its derivatives would likely include features such as:

A hydrophobic feature: representing the cyclohexyl ring.

A hydrogen bond acceptor/donor feature: corresponding to the hydroxyl group of the ethan-1-ol linker.

Hydrogen bond acceptor and/or donor features: from the nitrogen atoms of the pyrazole ring.

An aromatic feature: representing the pyrazole ring itself.

Such a model could be developed based on a set of active and inactive analogs of this compound. Once validated, this pharmacophore model can be used for ligand-based drug design, including:

Virtual screening: Searching large chemical databases to identify new compounds with different core structures that match the pharmacophore model and are therefore likely to have similar biological activity.

Lead optimization: Guiding the chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For example, the model could suggest where to add or modify substituents on the cyclohexyl or pyrazole rings to enhance interactions with the target.

Pharmacophore models have been successfully applied in the discovery and development of various pyrazole-based inhibitors, for instance, for Janus kinases (JAKs). semanticscholar.orgunivie.ac.at These models help to rationalize the SAR of a series of compounds and provide a valuable tool for the design of new and improved therapeutic agents.

Evaluation of Antimicrobial Properties

There are no available studies on the antimicrobial properties of this compound.

Antibacterial Activity

No data is available on the antibacterial activity of this compound against phytopathogenic bacteria or Gram-positive/negative strains.

Antifungal Activity

There are no published findings on the antifungal activity of this compound against fungal species such as Aspergillus niger or Candida albicans.

Antitubercular Activity

Information regarding the antitubercular activity of this compound against Mycobacterium tuberculosis is not available in the scientific literature.

Antitumor/Antiproliferative Investigations in Cell Lines

There is no available research on the antitumor or antiproliferative effects of this compound.

Cytotoxicity against Various Cancer Cell Lines

No studies have been found that evaluate the cytotoxicity of this compound against any cancer cell lines, including HCT-116, PC-3, SNB-19, HepG2, MCF-7, K562, MV4-11, or B16-F10.

Mechanisms of Induced Cell Death

As there are no studies on its cytotoxic effects, there is also no information on the mechanisms of cell death, such as apoptosis or necrosis, that might be induced by this compound.

An examination of the non-clinical biological activity of this compound and related pyrazole derivatives reveals a range of potential therapeutic effects, from enzyme inhibition to antiviral and neuroprotective properties. This article details the mechanistic studies that explore these activities in various in vitro and in vivo models.

Q & A

Q. What are the recommended safety protocols for handling 2-Cyclohexyl-1-(1H-pyrazol-4-yl)ethan-1-ol in laboratory settings?

Methodological Answer: Due to the structural similarity of pyrazole derivatives to known hazardous compounds, strict safety measures must be followed:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management: Segregate waste into halogenated/organic containers and dispose via certified hazardous waste services to avoid environmental contamination .

- Emergency Procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical attention, providing the compound’s CAS number and SDS .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: Synthesis typically involves:

- Cyclization Reactions: Refluxing intermediates (e.g., hydrazides) with POCl₃ or ethanol as a solvent at 120°C to form the pyrazole core .

- Functionalization: Introducing the cyclohexyl group via nucleophilic substitution or Grignard reactions. For example, coupling cyclohexylmagnesium bromide with a ketone intermediate derived from pyrazole precursors .

- Purification: Recrystallization from DMF-EtOH (1:1) or column chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves stereochemistry and confirms bond angles/planarity of the pyrazole ring. Single-crystal data collection at 100 K with MoKα radiation (λ = 0.71073 Å) ensures high resolution .

- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, cyclohexyl protons at δ 1.0–2.5 ppm). ¹³C NMR confirms carbonyl and quaternary carbons .

- IR Spectroscopy: Detects hydroxyl (O-H stretch ~3200–3500 cm⁻¹) and pyrazole ring vibrations (C=N stretch ~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis of this compound to improve yield?

Methodological Answer:

- Solvent Selection: Use high-boiling solvents like xylene or DMF to maintain reflux temperatures (120–150°C) for 24–30 hours, ensuring complete cyclization .

- Catalysts: Introduce Lewis acids (e.g., ZnCl₂) at 5 mol% to accelerate ring closure .

- Reaction Monitoring: Employ TLC (silica gel, UV detection) or in-situ FTIR to track intermediate consumption. Quench reactions at 85–90% conversion to minimize side products .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental NMR data for this compound?

Methodological Answer:

- Conformational Analysis: Use DFT calculations (B3LYP/6-311+G(d,p)) to model rotational barriers of the cyclohexyl group, which may cause unexpected splitting in NMR .

- Solvent Effects: Simulate chemical shifts with COSMO-RS to account for solvent polarity discrepancies (e.g., DMSO vs. CDCl₃) .

- Dynamic NMR (DNMR): Perform variable-temperature ¹H NMR (e.g., 25–60°C) to detect slow conformational exchange broadening peaks .

Q. How does the steric hindrance of the cyclohexyl group influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Steric Shielding: The bulky cyclohexyl group reduces accessibility to the pyrazole C-4 position, favoring reactions at less hindered sites (e.g., C-3 or hydroxyl group). This is confirmed by X-ray-derived torsion angles showing a 55–60° dihedral angle between cyclohexyl and pyrazole planes .

- Kinetic Studies: Compare reaction rates with analogs (e.g., phenyl-substituted pyrazoles) using stopped-flow techniques. Steric hindrance typically reduces nucleophilic substitution rates by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.